MOR-Preferring Binding Selectivity vs. D3R/MOR Antagonist 1
D3R/MOR antagonist 2 (Compound 121) displays a reversed receptor selectivity profile relative to its direct analog D3R/MOR antagonist 1 (Compound 114). In radioligand competition binding assays, Compound 121 has a Ki of 361 nM at D3R and 85.2 nM at MOR, yielding an MOR/D3R affinity ratio of approximately 4.2 . In contrast, Compound 114 has a Ki of 46.5 nM at D3R and 691 nM at MOR, yielding a D3R/MOR affinity ratio of approximately 14.9 . This represents a greater than 60-fold inversion in D3R-to-MOR selectivity between the two analogs.
| Evidence Dimension | D3R vs. MOR binding affinity (Ki, nM) and selectivity ratio |
|---|---|
| Target Compound Data | Ki D3R = 361 nM; Ki MOR = 85.2 nM; MOR/D3R affinity ratio = 4.2 (MOR-preferring) |
| Comparator Or Baseline | D3R/MOR antagonist 1 (Compound 114): Ki D3R = 46.5 nM; Ki MOR = 691 nM; D3R/MOR affinity ratio = 14.9 (D3R-preferring) |
| Quantified Difference | ~60-fold inversion in D3R-to-MOR selectivity ratio between Compound 121 and Compound 114 |
| Conditions | Radioligand competition binding assays performed in triplicate in one to three independent experiments; cell lines expressing human D3R and MOR |
Why This Matters
Procurement of the wrong analog could introduce a D3R-preferring profile that may not support sufficient MOR occupancy for analgesic efficacy, or an MOR-preferring profile that may alter abuse-deterrence characteristics.
